N-Amino-N-methylcytidine

Description

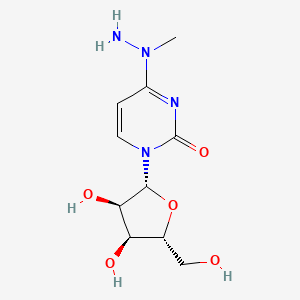

N-Amino-N-methylcytidine is a modified nucleoside derivative characterized by the presence of an amino group (-NH₂) and a methyl group (-CH₃) attached to the cytidine base. Such modifications are often explored to enhance bioavailability, metabolic stability, or target specificity in therapeutic agents .

Properties

CAS No. |

100997-68-0 |

|---|---|

Molecular Formula |

C10H16N4O5 |

Molecular Weight |

272.26 g/mol |

IUPAC Name |

4-[amino(methyl)amino]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H16N4O5/c1-13(11)6-2-3-14(10(18)12-6)9-8(17)7(16)5(4-15)19-9/h2-3,5,7-9,15-17H,4,11H2,1H3/t5-,7-,8-,9-/m1/s1 |

InChI Key |

JSAYVLVWSQSVML-ZOQUXTDFSA-N |

Isomeric SMILES |

CN(C1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |

Canonical SMILES |

CN(C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Amino-N-methylcytidine typically involves the methylation of cytidine derivatives. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps . Various methylating agents and catalytic systems have been reported for this transformation, including methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of cost-effective and readily available raw materials, along with efficient catalytic systems to facilitate the methylation reactions.

Chemical Reactions Analysis

Types of Reactions

N-Amino-N-methylcytidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the cytidine base.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions are typically controlled to optimize the yield and selectivity of the desired products. For example, imine formation is acid-catalyzed and reversible, requiring careful pH control .

Major Products Formed

The major products formed from these reactions include various methylated and substituted cytidine derivatives, which can have distinct biological and chemical properties.

Scientific Research Applications

N-Amino-N-methylcytidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Amino-N-methylcytidine involves its incorporation into RNA molecules, where it can influence the stability and function of the RNA. The compound can affect RNA folding and interactions with other molecules, thereby modulating gene expression and protein synthesis . The molecular targets and pathways involved include RNA polymerases and ribosomes, which are essential for RNA transcription and translation .

Comparison with Similar Compounds

N-Substituted Amidine Derivatives

N-Amino-N-methylcytidine shares functional similarities with N-substituted amidines, such as benzimidazoles and tetrahydropyrimidines, which are pharmacologically active scaffolds. These compounds exhibit antiviral, antibacterial, and anticancer properties due to their ability to interact with nucleic acids or enzymes (e.g., proteases, kinases) . For instance:

- Benzimidazoles : Feature a fused benzene and imidazole ring, often acting as proton pump inhibitors (e.g., omeprazole).

- Tetrahydropyrimidines : Exhibit conformational flexibility, enabling interactions with diverse biological targets.

In contrast, this compound’s cytidine backbone may confer RNA-targeting specificity, distinguishing it from broader-acting amidine derivatives .

Ranitidine-Related Compounds

Ranitidine derivatives, such as ranitidine nitroacetamide and diamine hemifumarate (Related Compound A), are structurally distinct but highlight the importance of N-substitution in drug design. For example:

- Ranitidine Nitroacetamide : Contains a nitro group and sulfanyl-ethyl chain, contributing to H₂ receptor antagonism.

- Ranitidine Diamine Hemifumarate: Features a thioether linkage and aminoethyl group, enhancing solubility and stability .

Unlike these ranitidine analogs, this compound’s nucleoside structure may prioritize interactions with RNA or DNA polymerases, suggesting divergent therapeutic applications .

Pharmacological Relevance

N-Substituted amidines are widely explored for antiviral and anticancer applications. For example, cimetidine (an amidine derivative) is a histamine H₂ receptor antagonist, while benzimidazoles target hepatitis C virus NS5B polymerase . However, its methyl and amino substitutions could reduce off-target effects compared to non-substituted cytidine analogs .

Data Tables

Table 1: Comparative Analysis of N-Substituted Compounds

Table 2: Reaction Efficiency Comparison

Research Findings and Gaps

- Key Insight: N-Substituted amidines synthesized via strong base activation achieve high yields and broad substrate compatibility, but their application to nucleosides like this compound remains unexplored .

- Contradictions : While amidine derivatives prioritize rapid synthesis, nucleoside modifications often demand multi-step protocols, complicating direct comparisons .

- Future work should focus on adapting amidine methodologies to nucleoside chemistry and evaluating RNA-targeting efficacy.

Biological Activity

N-Amino-N-methylcytidine (NAMC) is a modified nucleoside that has garnered interest in various biological contexts, particularly in relation to its potential therapeutic applications. This article explores the biological activity of NAMC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

NAMC is characterized by the presence of an amino group and a methyl group attached to the cytidine base. This modification alters its chemical properties, influencing its interactions with nucleic acids and proteins. The structural formula can be represented as:

1. Interaction with Nucleic Acids:

NAMC can incorporate into RNA and DNA, potentially affecting their stability and function. The presence of methyl groups may influence base pairing and hydrogen bonding, leading to altered transcriptional and translational dynamics.

2. Modulation of Enzymatic Activity:

Research suggests that NAMC may interact with various enzymes involved in nucleic acid metabolism, such as methyltransferases. For instance, studies have indicated that N-methylation can modulate the activity of certain RNA-modifying enzymes, impacting gene expression profiles.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of NAMC and its derivatives. For example, modifications including N-methylation have been shown to enhance the activity of antimicrobial peptides against resistant strains of bacteria and parasites. Table 1 summarizes the antimicrobial activity observed with NAMC analogs:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| N-Methylated Analog | Escherichia coli | 16 µg/mL |

| Non-methylated Analog | Candida albicans | 64 µg/mL |

Cytotoxicity Studies

The cytotoxic effects of NAMC have been evaluated in various cell lines. A study using MTT assays demonstrated that NAMC exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values for different cell lines are presented in Table 2:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| Normal Fibroblasts | >100 |

Case Studies

Case Study 1: Leishmaniasis Treatment

A study investigated the efficacy of NAMC derivatives in treating Leishmaniasis, a disease caused by Leishmania parasites. The results indicated that certain NAMC analogs significantly reduced parasite load in infected macrophages compared to untreated controls.

Case Study 2: Neuroprotective Effects

In a proof-of-concept study involving neurodegenerative disease models, NAMC was shown to enhance neuronal survival under stress conditions, suggesting its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.